2,4-Thiophenedicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Thiophenedicarbonitrile, also known as 2,4-dicyanophenylthiophene, is a heterocyclic organic compound that contains a thiophene ring and two cyano groups. It has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,4-Thiophenedicarbonitrile is not well understood. However, it is believed to interact with the electron-rich regions of the molecules, such as the π-electron systems of the thiophene ring and the cyano groups.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2,4-Thiophenedicarbonitrile. However, it has been shown to exhibit low toxicity and biocompatibility, making it a potential candidate for biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,4-Thiophenedicarbonitrile in lab experiments is its ease of synthesis and availability. However, one limitation is its low solubility in common organic solvents, which can make it challenging to work with in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2,4-Thiophenedicarbonitrile. One area of interest is the development of new synthetic methods for the compound, which could improve its efficiency and scalability. Another area of interest is the investigation of its potential applications in biomedicine, such as drug delivery and tissue engineering. Additionally, further studies are needed to elucidate the mechanism of action and biochemical effects of the compound.
Synthesemethoden
The synthesis of 2,4-Thiophenedicarbonitrile can be achieved through various methods. One common method involves the reaction of 2,4-dibromothiophene with sodium cyanide in the presence of copper(I) iodide as a catalyst. Another method involves the reaction of 2,4-dibromothiophene with potassium cyanide in the presence of copper(II) chloride as a catalyst.
Wissenschaftliche Forschungsanwendungen
2,4-Thiophenedicarbonitrile has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and materials science. It has been used as a building block in the synthesis of various organic semiconductors, such as thiophene-based copolymers and oligomers.
Eigenschaften
CAS-Nummer |
18853-41-3 |
---|---|
Molekularformel |
C6H2N2S |
Molekulargewicht |
134.16 g/mol |
IUPAC-Name |
thiophene-2,4-dicarbonitrile |
InChI |
InChI=1S/C6H2N2S/c7-2-5-1-6(3-8)9-4-5/h1,4H |
InChI-Schlüssel |
IZXOWBGBNVBNRE-UHFFFAOYSA-N |
SMILES |
C1=C(SC=C1C#N)C#N |
Kanonische SMILES |
C1=C(SC=C1C#N)C#N |
Synonyme |
2,4-Thiophenedicarbonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.